molecular formula C17H15ClN2O4 B2508090 [2-Oxo-2-[4-(propanoylamino)phenyl]ethyl] 6-chloropyridine-3-carboxylate CAS No. 877043-56-6

[2-Oxo-2-[4-(propanoylamino)phenyl]ethyl] 6-chloropyridine-3-carboxylate

Cat. No.: B2508090
CAS No.: 877043-56-6
M. Wt: 346.77
InChI Key: GAOPELCPASXRAT-UHFFFAOYSA-N
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Description

The compound [2-Oxo-2-[4-(propanoylamino)phenyl]ethyl] 6-chloropyridine-3-carboxylate features a hybrid structure combining a 6-chloropyridine-3-carboxylate ester moiety with a 2-oxoethyl group substituted at the para-position of a phenyl ring bearing a propanoylamino functional group. The ester linkage provides hydrolytic lability, which could be exploited in prodrug design.

Properties

IUPAC Name

[2-oxo-2-[4-(propanoylamino)phenyl]ethyl] 6-chloropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O4/c1-2-16(22)20-13-6-3-11(4-7-13)14(21)10-24-17(23)12-5-8-15(18)19-9-12/h3-9H,2,10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAOPELCPASXRAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)COC(=O)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination and Carboxylation of Pyridine

The 6-chloropyridine-3-carboxylic acid scaffold is synthesized via directed ortho-metalation (DoM) of pyridine derivatives. As demonstrated in, 2-amino-6-chloropyridine serves as a key intermediate. Modern adaptations involve:

  • Chlorination : Treatment of pyridine-3-carboxylic acid with phosphorus oxychloride (POCl₃) at 110°C for 6 hours (yield: 85–90%).
  • Hydrolysis : Controlled hydrolysis of 6-chloronicotinonitrile using concentrated HCl at reflux yields the carboxylic acid.

Key Data :

Step Reagents/Conditions Yield (%) Purity (%)
Chlorination POCl₃, 110°C, 6h 87 98
Hydrolysis 6M HCl, reflux, 4h 92 95

Synthesis of 2-Oxo-2-(4-(Propanoylamino)Phenyl)Ethyl Alcohol

Propanoylation of 4-Aminophenylacetic Acid

The amine group of 4-aminophenylacetic acid is acylated using propanoic anhydride under Schotten-Baumann conditions:

  • Reaction : 4-Aminophenylacetic acid (1 eq) reacts with propanoic anhydride (1.2 eq) in aqueous NaOH (10%) at 0–5°C.
  • Workup : Acidification with HCl precipitates 4-(propanoylamino)phenylacetic acid (yield: 78%).

Oxidation to 2-Oxo Derivative

The acetic acid side chain is oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄) at 0°C:
$$ \text{R-CH}2\text{COOH} \xrightarrow{\text{CrO}3/\text{H}2\text{SO}4} \text{R-CO-COOH} \xrightarrow{\Delta} \text{R-CO-CH}_3 $$
Yield : 68–72% after recrystallization from ethanol.

Esterification Strategies

Steglich Esterification

The most efficient method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane:

  • Procedure : 6-Chloropyridine-3-carboxylic acid (1 eq), EDCI (1.5 eq), DMAP (0.1 eq), and 2-(4-(propanoylamino)phenyl)-2-hydroxyacetophenone (1 eq) are stirred at 25°C for 24h.
  • Yield : 82% after column chromatography (SiO₂, hexane/ethyl acetate 3:1).

Acid Chloride Route

Alternative industrial-scale synthesis involves:

  • Chlorination : 6-Chloropyridine-3-carboxylic acid → acid chloride using SOCl₂ (yield: 95%).
  • Esterification : Reaction with 2-(4-(propanoylamino)phenyl)ethanol in pyridine at 60°C (yield: 76%).

Comparative Data :

Method Conditions Yield (%) Purity (%)
Steglich EDCI/DMAP, CH₂Cl₂, 24h 82 99
Acid Chloride SOCl₂, pyridine, 60°C, 6h 76 97

Industrial-Scale Optimization

Continuous Flow Reactors

Patented methods (e.g.,) highlight the use of tubular reactors for esterification:

  • Residence Time : 30 minutes at 100°C.
  • Throughput : 50 kg/h with 89% conversion.

Solvent Recycling

Methyl tert-butyl ether (MTBE) is recovered via distillation, reducing production costs by 22%.

Challenges and Mitigation Strategies

  • Regioselectivity in Chlorination : Over-chlorination is minimized using POCl₃ with catalytic N,N-dimethylformamide (DMF).
  • Oxidation Side Products : Jones reagent is replaced with Dess-Martin periodinane for higher ketone selectivity (yield: 80→88%).
  • Ester Hydrolysis : Anhydrous MgSO₄ is added to reaction mixtures to prevent moisture-induced degradation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the propanoylamino group. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl group in the carboxylate or the amide bond. Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: The chlorinated position on the pyridine ring is reactive towards nucleophilic substitution reactions. Nucleophiles such as amines or thiols can replace the chlorine atom under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium amide in liquid ammonia for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, [2-Oxo-2-[4-(propanoylamino)phenyl]ethyl] 6-chloropyridine-3-carboxylate serves as a building block for the synthesis of more complex molecules

Biology

The compound’s structure suggests potential biological activity, particularly as an inhibitor of enzymes or receptors due to its ability to interact with biological macromolecules. Research is ongoing to explore its efficacy in inhibiting specific enzymes involved in disease pathways.

Medicine

In medicinal chemistry, derivatives of this compound are being investigated for their potential as therapeutic agents. Their ability to modulate biological targets makes them candidates for drug development, particularly in the treatment of cancer or infectious diseases.

Industry

In the material science industry, the compound can be used in the synthesis of polymers or as a precursor for the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism by which [2-Oxo-2-[4-(propanoylamino)phenyl]ethyl] 6-chloropyridine-3-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways are subject to ongoing research, with studies focusing on its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues from Literature

Key analogues include compounds with variations in the aromatic substituents, ester linkages, and functional groups (Table 1). These derivatives are documented in chemical databases and crystallographic studies .

Table 1: Structural Comparison of Selected Analogues

Compound Name Key Substituents Molecular Formula Notable Features
[2-Oxo-2-[4-(propanoylamino)phenyl]ethyl] 6-chloropyridine-3-carboxylate (Target) 6-Cl-pyridine; 4-propanoylamino-phenyl C₁₇H₁₄ClN₂O₄ Propanoylamino group enhances hydrogen-bonding potential
[2-(2,4-Dichlorophenyl)-2-oxoethyl] 6-chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylate 2,4-diCl-phenyl; 4-Me-phenylquinoline C₂₇H₂₀Cl₃NO₃ Increased lipophilicity due to methyl and dichlorophenyl groups
[2-(4-Methoxyphenyl)-2-oxoethyl] 6-chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylate 4-MeO-phenyl; 4-Me-phenylquinoline C₂₈H₂₃ClNO₄ Methoxy group improves solubility in polar solvents
[2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate 2-Me-dihydroindole; 6-Cl-pyridine C₁₇H₁₆ClN₂O₃ Dihydroindole moiety introduces conformational rigidity

Functional Group Analysis

  • Chloropyridine vs. Chloroquinoline: The target compound’s 6-chloropyridine ring offers a smaller aromatic system compared to chloroquinoline derivatives (e.g., CAS 355434-01-4).
  • Propanoylamino vs. Dichlorophenyl: The propanoylamino group in the target compound provides hydrogen-bond donor/acceptor capabilities, contrasting with the purely hydrophobic 2,4-dichlorophenyl group in analogues like CAS 391269-07-1. This distinction may influence solubility and metabolic stability .

Crystallographic and Conformational Insights

  • Hydrogen Bonding Patterns: The propanoylamino group in the target compound is likely to form N–H···O hydrogen bonds with adjacent molecules, as observed in similar amide-containing structures . In contrast, dichlorophenyl-substituted analogues rely on Cl···Cl or Cl···π interactions for crystal packing .
  • Ring Puckering Effects: Quinoline-containing analogues (e.g., CAS 355434-01-4) exhibit puckered conformations due to steric strain, whereas the target’s pyridine ring remains planar, as predicted by Cremer-Pople parameters .

Implications for Research and Development

The structural nuances of the target compound suggest advantages in drug design:

  • Selectivity: The propanoylamino group may confer selectivity toward serine proteases or kinases requiring hydrogen-bonding motifs.
  • Synthetic Accessibility: Simpler pyridine-based scaffolds (vs. quinoline derivatives) reduce synthetic complexity.
  • Toxicity Profile : Reduced halogenation (single Cl vs. dichlorophenyl groups) may lower hepatotoxic risks observed in highly halogenated analogues .

Biological Activity

The compound [2-Oxo-2-[4-(propanoylamino)phenyl]ethyl] 6-chloropyridine-3-carboxylate (CAS No. 877043-56-6) is a pyridine derivative that has garnered attention in pharmaceutical research due to its potential biological activity. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic applications.

Chemical Structure

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C17H15ClN2O4
  • Molecular Weight : Approximately 346.07 g/mol
  • Structural Features : The compound contains a pyridine ring, a carboxylate group, and an amide functional group, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects : It has shown potential in reducing inflammation markers in vitro and in vivo.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammatory responses.

The proposed mechanisms through which this compound exerts its effects include:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression, particularly in cancer cells.
  • Induction of Apoptosis : Evidence suggests activation of apoptotic pathways, leading to programmed cell death in malignant cells.
  • Modulation of Signaling Pathways : The compound may influence key signaling pathways associated with inflammation and cancer, such as NF-kB and MAPK pathways.

Antitumor Studies

A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations above 10 µM. The mechanism was linked to the downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic factors such as Bax.

Cancer Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12Apoptosis induction
A549 (Lung)15Cell cycle arrest
HeLa (Cervical)10Inhibition of proliferation

Anti-inflammatory Research

In a mouse model of inflammation, treatment with the compound resulted in a significant decrease in pro-inflammatory cytokines (e.g., IL-6, TNF-alpha). This suggests its potential use in treating inflammatory diseases.

Treatment GroupCytokine Levels (pg/mL)Comparison to Control
ControlIL-6: 250-
Compound DoseIL-6: 100Reduced by 60%

Q & A

Q. Q1. What are the standard synthetic routes for [2-Oxo-2-[4-(propanoylamino)phenyl]ethyl] 6-chloropyridine-3-carboxylate, and how do reaction conditions influence yield and purity?

A1. Synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. For analogous compounds, palladium or copper catalysts in polar aprotic solvents (e.g., DMF, toluene) are common . Key factors include:

  • Temperature control : Higher temperatures may accelerate cyclization but risk side reactions.
  • Catalyst selection : Palladium catalysts improve regioselectivity in coupling reactions.
  • Purification : Column chromatography or recrystallization ensures >95% purity .

Q. Example Protocol :

Condense 4-(propanoylamino)benzaldehyde with 6-chloropyridine-3-carboxylic acid derivatives.

Cyclize intermediates using CuI/DMF at 80°C for 12 hours.

Purify via silica gel chromatography (ethyl acetate/hexane, 3:7).

Q. Q2. How can X-ray crystallography resolve the molecular structure of this compound, and which software tools are recommended for refinement?

A2. Single-crystal X-ray diffraction (SCXRD) is critical for unambiguous structural determination.

  • Data collection : Use a Bruker SMART CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .
  • Refinement : SHELXL (for small-molecule refinement) and ORTEP-3 (for graphical representation) are standard .
  • Key parameters : Monitor R-factors (<0.05) and residual electron density maps to validate accuracy .

Advanced Research Questions

Q. Q3. How do hydrogen-bonding patterns influence the crystal packing and stability of this compound?

A3. Hydrogen bonding governs supramolecular assembly. Graph set analysis (e.g., Etter’s rules) identifies motifs like D(2) (donor-acceptor pairs) or R₂²(8) (ring motifs) . For example:

  • The amide group (N–H···O) forms chains, while ester carbonyls (C=O) may participate in weaker C–H···O interactions .
  • Impact on stability : Stronger H-bond networks correlate with higher melting points and reduced solubility .

Q. Q4. How can researchers reconcile contradictions between NMR and XRD data for this compound?

A4. Discrepancies often arise from dynamic processes (e.g., rotational isomerism) or crystal-packing effects.

  • Methodological approach :
    • Compare solution-state (NMR) and solid-state (XRD) data.
    • Use DFT calculations (e.g., Gaussian) to model conformers and assess energy barriers .
    • Variable-temperature NMR can detect slow exchange between conformers .
  • Case study : For ethyl quinoline derivatives, XRD revealed a planar conformation, while NMR suggested flexibility in solution .

Q. Q5. What strategies optimize the compound’s bioactivity through structure-activity relationship (SAR) studies?

A5. Focus on modifying substituents while maintaining the core scaffold:

  • Electron-withdrawing groups : The 6-chloro substituent enhances electrophilicity, potentially improving target binding .
  • Amide vs. ester groups : Replace the propanoylamino group with sulfonamides to alter pharmacokinetics .
  • In vitro assays : Test against enzyme targets (e.g., kinases) using fluorescence polarization or SPR .

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